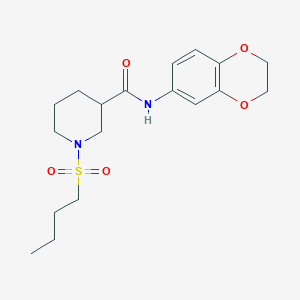![molecular formula C23H15N5O5S B5334985 (6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)
(6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, a phenoxymethyl group, and a nitrophenyl-furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the phenoxymethyl group and the nitrophenyl-furan moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield various nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of derivatives with specific biological activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a versatile compound for various industrial applications.
Wirkmechanismus
The mechanism of action of (6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible PVC.
Uniqueness
What sets (6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of functional groups and structural features
Eigenschaften
IUPAC Name |
(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O5S/c24-21-17(12-15-10-11-19(33-15)16-8-4-5-9-18(16)28(30)31)22(29)25-23-27(21)26-20(34-23)13-32-14-6-2-1-3-7-14/h1-12,24H,13H2/b17-12-,24-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSKAUYIJWDAAC-IFSHFEHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinone](/img/structure/B5334902.png)
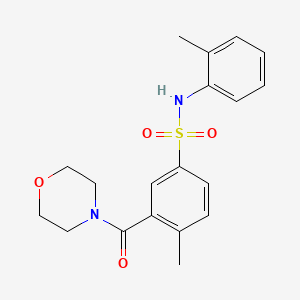
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5334929.png)
![2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE](/img/structure/B5334934.png)
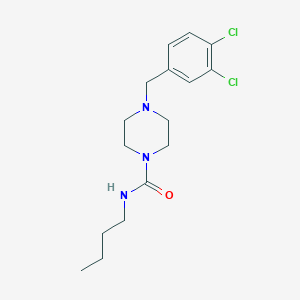
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5334948.png)
![methyl N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5334958.png)
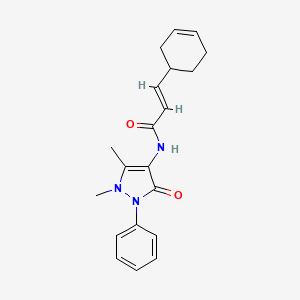
![N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B5334974.png)
![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
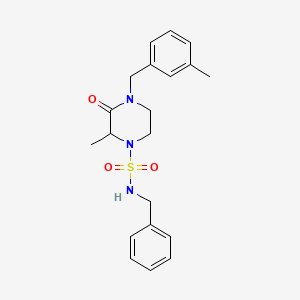
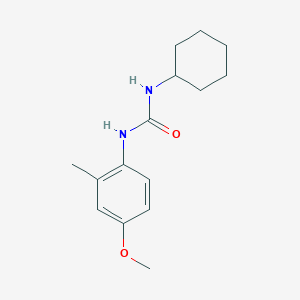
![N-(1-isonicotinoyl-4-piperidinyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5334994.png)
